Scabertopin
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Overview
Description
Scabertopin is a sesquiterpene lactone derived from the plant Elephantopus scaber LThis compound is known for its significant anticancer properties, particularly in the treatment of bladder cancer . Sesquiterpene lactones are a class of terpenoids that have shown strong biological activities, including anti-inflammatory, antimicrobial, and anticancer effects .
Preparation Methods
Scabertopin can be isolated from the whole plant of Elephantopus scaber L. The preparation involves extracting the plant material using organic solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Scabertopin undergoes various chemical reactions, including:
Reduction: Reduction reactions of this compound are less documented, but it is possible that it can undergo reduction under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common reagents and conditions used in these reactions include dimethyl sulfoxide (DMSO) as a solvent and various oxidizing agents . The major products formed from these reactions are often intermediates that contribute to its biological activity .
Scientific Research Applications
Scabertopin has been extensively studied for its anticancer properties. It has been shown to induce necroptosis in bladder cancer cells by promoting the production of mitochondrial reactive oxygen species . This compound also inhibits the migration and invasion of cancer cells, making it a potential therapeutic agent for bladder cancer . Additionally, this compound has shown antimicrobial and anti-inflammatory activities, making it useful in various fields of medicine and biology .
Mechanism of Action
The mechanism of action of scabertopin involves the induction of necroptosis, a form of programmed cell death distinct from apoptosis. This compound promotes the production of reactive oxygen species in mitochondria, leading to cell death . It also inhibits the migration and invasion of cancer cells by affecting the focal adhesion kinase (FAK) signaling pathway . These molecular targets and pathways are crucial for its anticancer activity.
Comparison with Similar Compounds
Scabertopin is one of several sesquiterpene lactones found in Elephantopus scaber L. Similar compounds include:
Isothis compound: Another sesquiterpene lactone with similar anticancer properties.
Deoxyelephantopin: Known for its strong anticancer efficacy in various tumor cell lines.
Isodeoxyelephantopin: Another related compound with significant biological activities.
This compound is unique due to its specific mechanism of inducing necroptosis and its effectiveness in inhibiting cancer cell migration and invasion .
Properties
Molecular Formula |
C20H22O6 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[(3S,4R,8R,9E,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H22O6/c1-5-11(3)18(21)25-16-9-13-8-14(24-20(13)23)6-10(2)7-15-17(16)12(4)19(22)26-15/h5,7-8,14-17H,4,6,9H2,1-3H3/b10-7+,11-5-/t14-,15+,16-,17-/m0/s1 |
InChI Key |
FTPHYXGWMIZVMP-RZYABJHASA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1CC2=C[C@H](C/C(=C/[C@@H]3[C@@H]1C(=C)C(=O)O3)/C)OC2=O |
SMILES |
CC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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